6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6BrN3O/c1-10-7(12)11-4-5(8)2-3-6(11)9-10/h2-4H,1H3 |
InChI Key |
XHIRGJOCHASTDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-amino-pyridine with bromine in the presence of a suitable solvent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method has been shown to produce high yields of the desired product in a shorter reaction time . The use of microwave irradiation can enhance reaction rates and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one has shown promising results in medicinal chemistry:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve interference with bacterial DNA synthesis .
- Anticancer Properties: Preliminary research suggests that the compound may inhibit the proliferation of cancer cells in vitro. Further studies are needed to elucidate its potential as an anticancer agent and to understand its mechanisms at the molecular level .
Agricultural Applications
In agricultural science, this compound has been investigated for its potential use as a pesticide:
- Fungicidal Activity: The compound has demonstrated effectiveness against several fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on traditional fungicides .
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
- Polymer Chemistry: Research indicates that it can be utilized as a building block in the synthesis of novel polymers with enhanced properties. These polymers may exhibit improved thermal stability and mechanical strength compared to conventional materials .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | PubChem | Exhibits antimicrobial activity against E. coli and S. aureus. |
| Agricultural Science | Sigma-Aldrich | Effective against Fusarium species in controlled trials. |
| Materials Science | Ambeed | Used in the development of high-performance polymers with enhanced durability. |
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to interact with multiple targets makes it a valuable candidate for multitargeted therapies .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₇H₅BrN₃O
- Molecular Weight : 230.04 g/mol
Its role as a building block is highlighted in catalogs ().
Comparison with Similar Compounds
The triazolo-pyridine scaffold is versatile, with substituent variations dictating pharmacological and physicochemical properties. Below is a comparative analysis with structurally related compounds:
Antifungal Triazolo-Pyridine Derivatives
Example : 1,2,4-Triazolo[4,3-a]pyridine derivatives with hydrazone moieties ().
- Key Features : Electron-withdrawing groups (e.g., Br, Cl) enhance antifungal activity against Botrytis cinerea and Fusarium oxysporum.
- Activity : IC₅₀ values range from 10–50 μM, with bromine substitution improving membrane permeability .
- Comparison : The bromine in 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one may similarly enhance bioactivity, though specific data are lacking.
CNS Therapeutics
Example : Trazodone (2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one) ().
- Key Features : A piperazine-propyl chain enables serotonin reuptake inhibition.
- Activity: Used as an antidepressant (SARI class) with a solubility of 25 mg/mL in methanol .
- Comparison : The absence of a piperazine chain in this compound limits CNS activity but highlights the scaffold’s adaptability for functionalization.
Herbicidal Compounds
Example : Azafenidin ([1,2,4]triazolo[4,3-a]pyridin-3-one with dichlorophenyl and propargyloxy groups) ().
- Key Features : Planar structure with electron-deficient rings enhances herbicidal potency.
- Activity : Targets broadleaf weeds via inhibition of acetolactate synthase .
- Comparison : The methyl and bromine substituents in this compound may alter binding kinetics compared to azafenidin’s dichlorophenyl group.
Building Blocks and Isosteres
Examples :
- 6-Bromo-3-ethyl-[1,2,3]triazolo[4,5-b]pyridine (CAS: 1187386-21-5): Isomeric variation (triazolo[4,5-b] vs. [4,3-a]) alters ring planarity and solubility .
Structural and Functional Analysis Table
Biological Activity
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 1782729-97-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer effects, antibacterial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6BrN3O, with a molecular weight of 228.05 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells. This was observed through alterations in protein levels such as p-cdc2 and cyclin B1, leading to apoptosis in cancer cell lines like MDA-MB-231 and A549 .
- Apoptosis Induction : It increases the levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, which are critical markers for apoptosis. This suggests that the compound can effectively trigger programmed cell death in cancer cells .
Case Studies
A study evaluating the antiproliferative effects of various derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values were notably lower than those of standard chemotherapeutics like Erlotinib .
| Cell Line | IC50 (µg/mL) | Comparison with Erlotinib |
|---|---|---|
| MDA-MB-231 | 38 | Higher efficacy |
| A549 | 28 | Comparable |
| HEK-293 (normal) | >64.5 | Selectivity observed |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against several pathogenic bacteria. The compound was tested against strains such as E. coli and S. aureus with significant inhibition zones reported in agar diffusion assays .
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes within the bacterial cells. This suggests that the compound may serve as a dual-action agent against both cancer cells and bacterial infections.
Research Findings
Further investigations into the pharmacological potential of this compound have highlighted its ability to inhibit specific enzymes relevant in cancer therapy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
